molecular formula C14H14F3N3O2 B2781971 5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338674-13-7

5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2781971
CAS RN: 1338674-13-7
M. Wt: 313.28
InChI Key: JORCBXBQRONCTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses exceptionally mild and functional group tolerant conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a pivotal method in organic chemistry for forming carbon–carbon bonds. The compound could potentially serve as a boron reagent in SM coupling due to its structural compatibility with boron reagents that facilitate transmetalation processes . This application is crucial for synthesizing various pharmaceuticals and polymers.

Biological Activity of Indole Derivatives

Indole derivatives, which share a similar heterocyclic structure with the compound, are known for their broad biological activities. Given the structural similarity, “5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid” may exhibit antiviral, anti-inflammatory, or anticancer properties . This opens up possibilities for drug development and therapeutic applications.

Antiviral Agent Synthesis

The trifluoromethyl group present in the compound is a common feature in many antiviral agents. Research into isatin derivatives, which also contain the trifluoromethyl group, suggests that our compound could be synthesized as a broad-spectrum antiviral agent, leveraging both in vitro and in silico approaches .

Pharmaceutical Intermediate

Compounds with the trifluoromethyl group have been used as intermediates in the synthesis of various pharmaceuticals. The compound could serve as an intermediate in the production of drugs like selinexor, which begins with a similar trifluoromethyl-containing precursor .

properties

IUPAC Name

5-propyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c1-2-4-11-12(13(21)22)18-19-20(11)8-9-5-3-6-10(7-9)14(15,16)17/h3,5-7H,2,4,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORCBXBQRONCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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